3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
This compound belongs to the 1,4-diazaspiro[4.5]decene family, characterized by a spirocyclic framework that confers conformational rigidity and diverse chemical reactivity. Key structural features include:
- Spiro ring system: A 1,4-diazaspiro[4.5]decene core, where the six-membered piperidine ring is fused to a five-membered dihydrothiazole ring via a spiro carbon .
- Substituents: Position 1: A 4-fluorobenzoyl group, introducing electron-withdrawing fluorine and aromatic bulk. Position 8: A methyl group, modulating steric and electronic effects on the spiro system.
- Functional groups: A thione (-C=S) at position 2, which may participate in hydrogen bonding or metal coordination.
Properties
IUPAC Name |
[2-(4-bromophenyl)-8-methyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrFN2OS/c1-14-10-12-22(13-11-14)25-19(15-2-6-17(23)7-3-15)21(28)26(22)20(27)16-4-8-18(24)9-5-16/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAQDGBEBHUSKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure with both bromine and fluorine substituents, which may contribute to its biological activity. The presence of the diazaspiro structure is significant as it often enhances the pharmacological properties of compounds.
Antipsychotic Properties
Research has indicated that similar diazaspiro compounds exhibit antipsychotic effects. For instance, studies on related compounds have shown that they can modulate neurotransmitter systems, particularly the serotonin and dopamine pathways, which are crucial in the treatment of psychotic disorders. The compound's structural features may allow it to interact with these pathways effectively .
The proposed mechanism of action for this class of compounds includes:
- Receptor Binding : The compound may bind to serotonin 5-HT2 receptors and dopamine D2 receptors, altering their activity and leading to behavioral effects.
- Neurotransmitter Modulation : By influencing neurotransmitter levels in the brain, these compounds can potentially reduce symptoms associated with psychosis and other mental health disorders .
Case Studies
- Behavioral Studies : In animal models, compounds structurally similar to this compound showed a favorable separation between effective doses for antipsychotic activity and those causing neurological side effects, indicating a potentially safer profile for therapeutic use .
- Binding Affinity Studies : Competitive binding assays have demonstrated that related compounds possess high affinity for serotonin receptors (Ki values in the nanomolar range), suggesting that modifications to the structure can enhance receptor selectivity and potency .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
The table below highlights structural differences between the target compound and analogs from the evidence:
*Calculated based on isotopic masses.
Substituent Effects
- Electron-withdrawing groups (EWGs): The 4-fluorobenzoyl group in the target compound increases electrophilicity compared to non-acylated analogs (e.g., CAS 899912-53-9).
- Halogenation : Bromine (target compound) vs. chlorine (CAS 899912-53-9, 899782-11-7) affects molecular weight and van der Waals interactions. Bromine’s larger atomic radius may improve binding to hydrophobic pockets in biological targets.
- Spiro ring size : The 4.5 system (target) vs. 4.6 (CAS 1325305-60-9) alters ring puckering and conformational flexibility, as defined by Cremer-Pople coordinates .
Physicochemical Properties
- Molecular weight : The target compound (473.35 g/mol) is heavier than simpler analogs due to the bromophenyl and benzoyl groups, which may influence solubility and bioavailability.
Q & A
Q. What validation criteria ensure reproducibility in analytical methods for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
